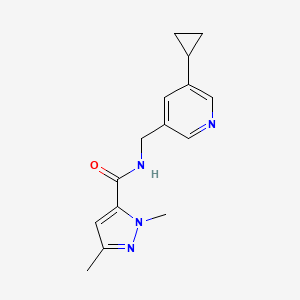

N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide, also known as BPN, is a chemical compound that has been widely used in scientific research. It belongs to the class of nitrobenzamides, which are known for their diverse biological activities. BPN has been studied for its potential as an anticancer agent, as well as for its effects on various physiological processes.

Applications De Recherche Scientifique

Crystal Engineering

Research indicates that the structural manipulation of compounds similar to N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide can be achieved through crystal engineering, utilizing hydrogen bonds and halogen bonds. This approach facilitates the design of molecular tapes and the generation of specific crystal structures, demonstrating the potential for designing materials with tailored properties (Saha, Nangia, & Jaskólski, 2005).

Antitumor Activity

Nitroaromatic compounds structurally related to this compound have been explored for their antitumor activity. Studies on preformulation, formulation development, and forced degradation have shown significant potential in the context of cancer treatment. Specifically, nanostructured lipid carriers and solid lipid nanoparticles containing these compounds have demonstrated moderate cytotoxicity against breast cancer cell lines, highlighting their promise as antitumor agents (Sena et al., 2017).

Apoptosis and Autophagy Pathways

Further research into nitroaromatic bioreducible compounds similar to this compound has revealed their ability to trigger cell death in cancer cell lines through the activation of apoptosis and autophagy pathways. These findings underscore the therapeutic potential of such compounds in selectively targeting cancer cells without harming normal cells, thus offering a strategic advantage in cancer therapy (Perdigão et al., 2017).

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of nickel and copper complexes of derivatives structurally similar to this compound have been explored, revealing their potential for enhanced antibacterial activity. These findings contribute to the understanding of the interactions between metal ions and nitrobenzamide derivatives, opening new avenues for the development of antimicrobial agents (Saeed, Rashid, Ali, & Hussain, 2010).

Mécanisme D'action

Target of Action

It is suggested that it may act similarly to other non-steroidal anti-inflammatory drugs (nsaids) like bufexamac . NSAIDs typically target enzymes like cyclo-oxygenase (COX) which play a crucial role in the production of prostaglandins, key mediators of inflammation and pain .

Mode of Action

If it indeed acts like other NSAIDs, it may inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins . This could result in decreased inflammation and pain.

Biochemical Pathways

By inhibiting COX enzymes, the compound could disrupt this pathway, leading to reduced inflammation and pain .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may be well-absorbed and distributed in the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

If it behaves like other nsaids, it could reduce inflammation and pain at the cellular level by decreasing the production of prostaglandins .

Propriétés

IUPAC Name |

N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4/c1-2-3-10-24-14-7-5-13(6-8-14)19-17(21)12-4-9-15(18)16(11-12)20(22)23/h4-9,11H,2-3,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBDQNKSOCSZBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2863806.png)

![2-ethyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2863811.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2863821.png)

![3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2863827.png)